![molecular formula C14H19NO5 B047238 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone CAS No. 92142-32-0](/img/structure/B47238.png)

1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone

説明

Synthesis Analysis

The synthesis of related azabicyclo compounds involves innovative approaches to create bicyclic frameworks. For example, the synthesis of 9-azabicyclo[4.2.1]nonan-1-ols and derivatives demonstrates the complexity and creativity involved in constructing these compounds. These syntheses often involve tautomerism, showcasing the dynamic behavior of these molecules in chemical reactions (Smith, Justice, & Malpass, 1994).

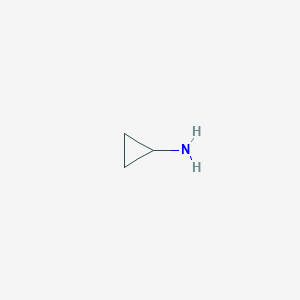

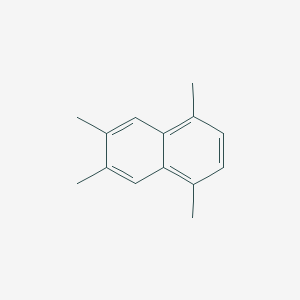

Molecular Structure Analysis

The molecular structure of azabicyclo compounds like 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone is characterized by its bicyclic framework, which influences its chemical reactivity and physical properties. The stereochemistry of such compounds is crucial for their function and reactivity. Studies on the enantiomer separation and absolute configuration of related compounds provide insight into the importance of stereochemistry in these molecules (Bieliu̅nas, Račkauskaitė, Orentas, & Stončius, 2013).

Chemical Reactions and Properties

Azabicyclo compounds participate in a variety of chemical reactions, such as photochemical synthesis, highlighting their versatility as building blocks in organic synthesis. For instance, the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes exemplifies the reactivity of these compounds under specific conditions, which can be leveraged to create advanced building blocks for drug discovery (Druzhenko et al., 2018).

科学的研究の応用

Azaphilones: Fungal Metabolites with Diverse Biological Activities

Azaphilones are compounds isolated from fungi, characterized by their complex structures and biological activities. These compounds, including those with bicyclic and azabicyclic structures, have been reported to exhibit antimicrobial, antifungal, antiviral, antioxidant, cytotoxic, nematicidal, and anti-inflammatory activities. The broad spectrum of biological activities presented by azaphilones underscores the potential of bicyclic and azabicyclic compounds in therapeutic applications. Research highlights over 170 different azaphilone compounds, demonstrating their significance in pharmacology and their role in developing new therapeutic agents (Osmanova, Schultze, & Ayoub, 2010).

Cyclopentenone Compounds in Anticancer Drug Design

Cyclopentenone, a moiety similar to the bicyclic frameworks in azabicycles, is highlighted for its potential in anticancer drug design. The incorporation of cyclopentenone groups into molecules has been shown to enhance their anticancer properties. This review points out the effectiveness of cyclopentenone-containing compounds in clinical research, suggesting that adding such moieties to target-orienting molecules could be a promising strategy for novel therapeutic molecule development. This underlines the importance of bicyclic structures in drug design and their potential to inactivate specific proteins within cells, offering insights into future drug design strategies (Conti, 2006).

Applications of Redox Mediators in Organic Pollutant Treatment

The enzymatic remediation of organic pollutants, a critical area of environmental science, often utilizes compounds with bicyclic structures as redox mediators. These mediators enhance the degradation efficiency of recalcitrant compounds, showcasing the utility of bicyclic and azabicyclic compounds in environmental applications. This research emphasizes the role of such structures in broadening the substrate range for pollutant degradation, thereby improving the environmental remediation process (Husain & Husain, 2007).

Novel Brominated Flame Retardants: Occurrence and Risks

Research on novel brominated flame retardants, including those with complex bicyclic structures, reviews their presence in various environments and consumer products. This comprehensive analysis links the structural diversity of these compounds to their environmental and health impacts. The findings call for more research on their occurrence, fate, and toxicity, highlighting the importance of understanding structurally complex compounds like bicyclic and azabicyclic flame retardants in ensuring environmental safety and health (Zuiderveen, Slootweg, & de Boer, 2020).

特性

IUPAC Name |

1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(12)9-4-2-3-8-5-6-10(9)11-8/h4,8,10-11H,2-3,5-6H2,1H3/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNXVBOIDPPRJJ-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCCC2CCC1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CCC[C@H]2CC[C@@H]1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919349 | |

| Record name | Anatoxin-AS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone | |

CAS RN |

92142-32-0 | |

| Record name | Anatoxin-AS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092142320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anatoxin-AS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Anatoxin-a fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)

![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)

![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)